

Introduction to the industrial production of cyclohexanone.

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An In-depth Technical Guide to the Industrial Production of **Cyclohexanone**

Cyclohexanone is a critical organic compound and a key industrial chemical intermediate, primarily utilized in the production of caprolactam and adipic acid, which are the precursors for Nylon 6 and Nylon 66, respectively.^{[1][2]} Millions of tonnes of **cyclohexanone** are produced annually to meet the demands of the polymer industry.^[3] The industrial synthesis of **cyclohexanone** is dominated by three core processes: the oxidation of cyclohexane, the hydrogenation of phenol, and the hydration of cyclohexene followed by dehydrogenation. This guide provides a detailed technical overview of these primary production routes, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

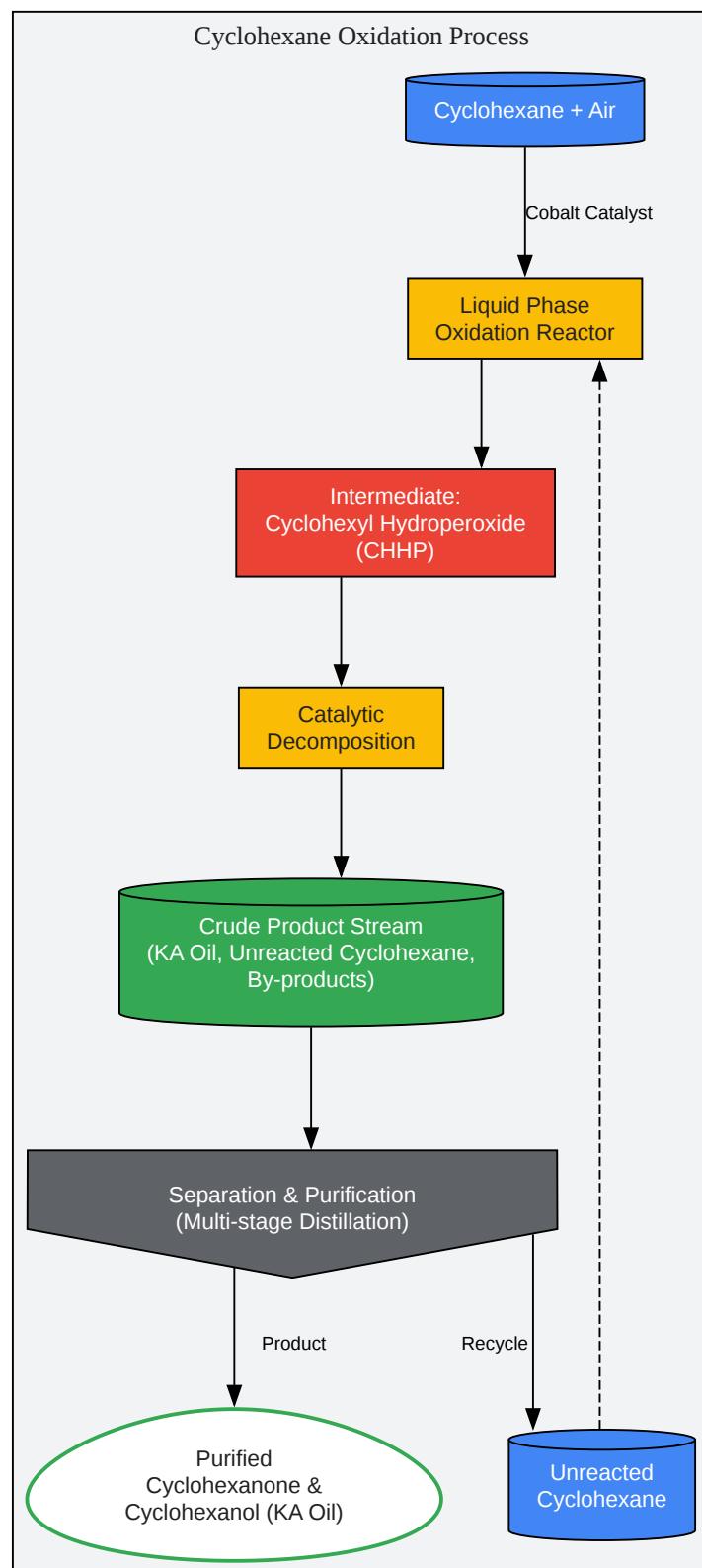
Oxidation of Cyclohexane

The catalytic oxidation of cyclohexane is the most prevalent industrial method for **cyclohexanone** production.^{[4][5]} This process yields a mixture of **cyclohexanone** and its corresponding alcohol, cyclohexanol. This mixture is commonly referred to as "KA oil" (Ketone-Alcohol oil).^{[3][6]} The process is typically carried out in the liquid phase using air as the oxidant.^[3]

The reaction proceeds via a free radical mechanism, initiating the formation of cyclohexyl hydroperoxide (CHHP) as a key intermediate.^{[3][5]} This intermediate is then decomposed, typically with the aid of a catalyst, to form **cyclohexanone** and cyclohexanol.^[5] To maximize the selectivity towards KA oil (75-80%), the conversion of cyclohexane is intentionally kept low,

generally in the range of 3-6%.^[7] Higher conversion rates lead to the formation of undesirable by-products through deeper oxidation.^[5]

Process Workflow: Cyclohexane Oxidation



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Figure 1: Process workflow for **cyclohexanone** production via cyclohexane oxidation.

Quantitative Data: Cyclohexane Oxidation

Industrial cyclohexane oxidation processes are generally optimized for selectivity rather than high conversion in a single pass. The data below represents typical operational parameters.

Parameter	Value	Catalyst	Conversion (%)	KA Oil Selectivity (%)	Reference(s)
Temperature	140-180 °C	Soluble Cobalt Salts (e.g., Cobalt Naphthenate)	4-8%	70-80%	[6]
Pressure	0.5-2.0 MPa (approx. 5-20 atm)	Soluble Cobalt Salts	3-6%	75-80%	[7]
Temperature	120-200 °C	Nano-gold molecular sieve	15-25%	92% (total)	[5]
Pressure	5-15 MPa	Nano-gold molecular sieve	15-25%	80% (cyclohexane)	[5]

Experimental Protocol: Cyclohexane Oxidation

The following protocol describes a representative continuous process for the liquid-phase oxidation of cyclohexane.

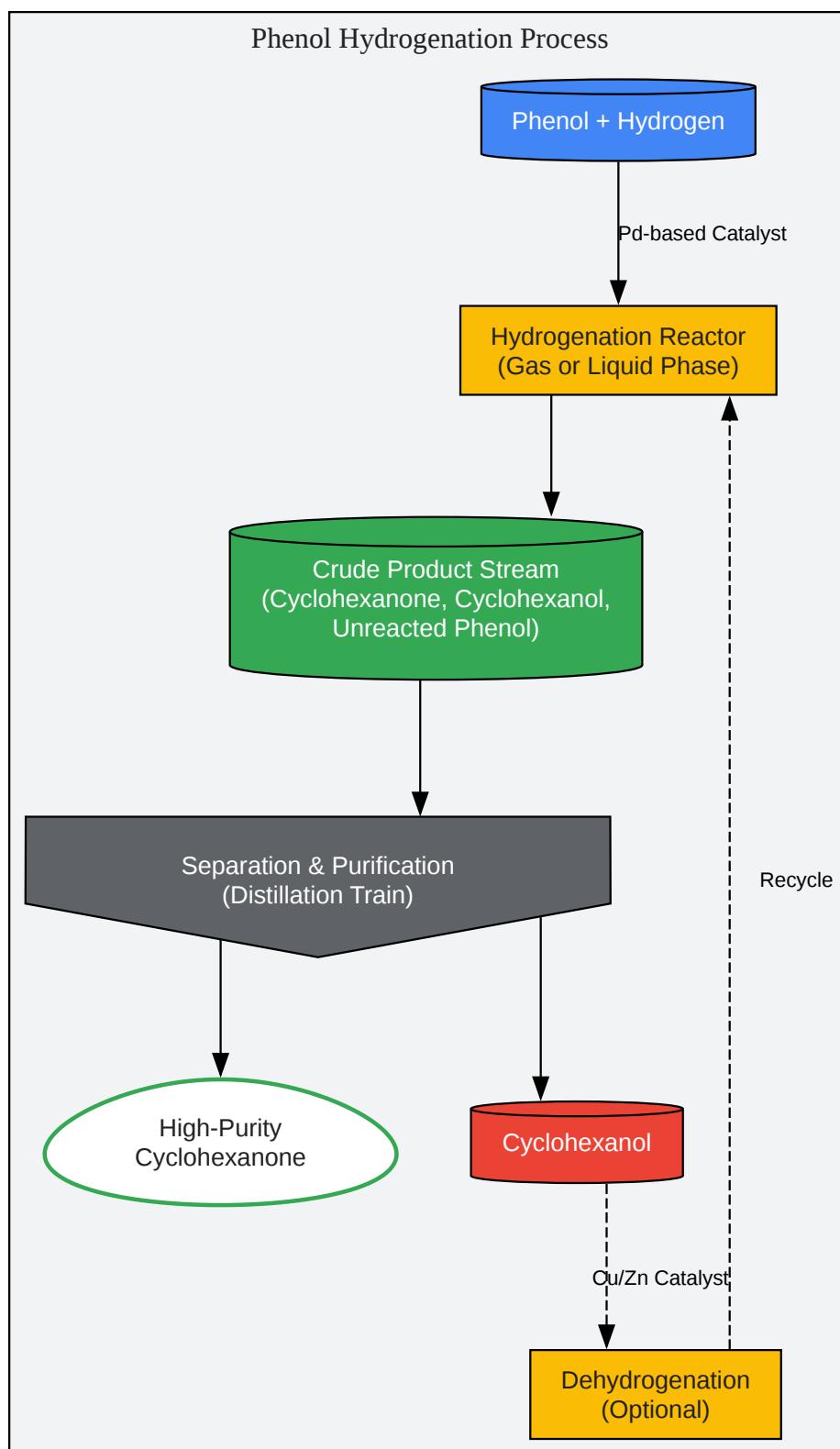
- Feed Preparation: A feed stream of fresh and recycled cyclohexane is prepared. A soluble cobalt catalyst, such as cobalt naphthenate or cobalt octoate, is introduced into the feed.[5]
- Oxidation Reaction: The cyclohexane feed is pumped into a series of liquid-phase reactors. Pre-heated compressed air is sparged into the reactors to provide oxygen for the oxidation. The reaction is maintained at a temperature of 150-160°C and a pressure of 0.9-1.0 MPa.[6] [7]

- **Intermediate Formation:** Inside the reactor, cyclohexane reacts with oxygen to form cyclohexyl hydroperoxide (CHHP) as the primary intermediate product.[3][5]
- **Catalytic Decomposition:** The reactor effluent, containing CHHP, unreacted cyclohexane, cyclohexanol, and **cyclohexanone**, is directed to a decomposition unit. The catalyst facilitates the decomposition of CHHP into the desired KA oil components.
- **Product Separation and Purification:** The crude product stream from the decomposer is sent to a multi-stage purification section.
 - First, unreacted cyclohexane is separated by distillation and recycled back to the reactor feed.[8]
 - The remaining mixture undergoes further distillation to separate the KA oil from heavier by-products.
 - If pure **cyclohexanone** is the desired product, the KA oil is subjected to a final dehydrogenation step where cyclohexanol is converted to **cyclohexanone**, followed by a final distillation to achieve high purity.[5]

Hydrogenation of Phenol

The hydrogenation of phenol is another major industrial route to **cyclohexanone**. It is considered a cleaner process with higher yields compared to cyclohexane oxidation.[9] The process can be performed in a single step directly to **cyclohexanone** or in two steps, where phenol is first hydrogenated to cyclohexanol, which is then dehydrogenated to **cyclohexanone**.[9][10] Palladium-based catalysts are most commonly used for the selective hydrogenation of phenol to **cyclohexanone**.[11][12]

Process Workflow: Phenol Hydrogenation



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Figure 2: General workflow for **cyclohexanone** production via phenol hydrogenation.

Quantitative Data: Phenol Hydrogenation Catalyst Performance

The choice of catalyst and reaction conditions significantly impacts the conversion of phenol and the selectivity towards **cyclohexanone**.

Catalyst	Temperature (°C)	H ₂ Pressure (MPa)	Time (h)	Conversion (%)	Selectivity (%)	Reference(s)
Pd/C-Heteropoly Acid	80	1.0	3	100	93.6	[13]
Pd/MIL-100(Cr)	100	0.1	1	100	98.3	[14]
Pd/Al ₂ O ₃	160	0.2	-	20	50-60	[13]
Pd/HPS	150	2.0	-	>95	>95	[10][11]
Pd-HAP	25	Ambient	-	100	100	[9]
Ni/CNT	220	(Transfer Hydrogenation)	1	100	~95 (to Cyclohexanol)	[15]

Experimental Protocol: Pilot-Scale Continuous Phenol Hydrogenation

This protocol is based on a continuous pilot-scale process using a ceramic membrane reactor. [16][17]

- Feed Preparation: A solution of approximately 10 wt.% phenol in a solvent like cyclohexane is prepared in a mixing tank. The solution is kept around 30°C to prevent the solidification of phenol.[17]
- Catalyst Loading: A powdered palladium-based catalyst (e.g., Pd on carbon nitride, Pd/CN) is added to a series of continuous stirred-tank reactors (CSTRs). For a 60 L reactor,

approximately 1.2 kg of catalyst is used.[17]

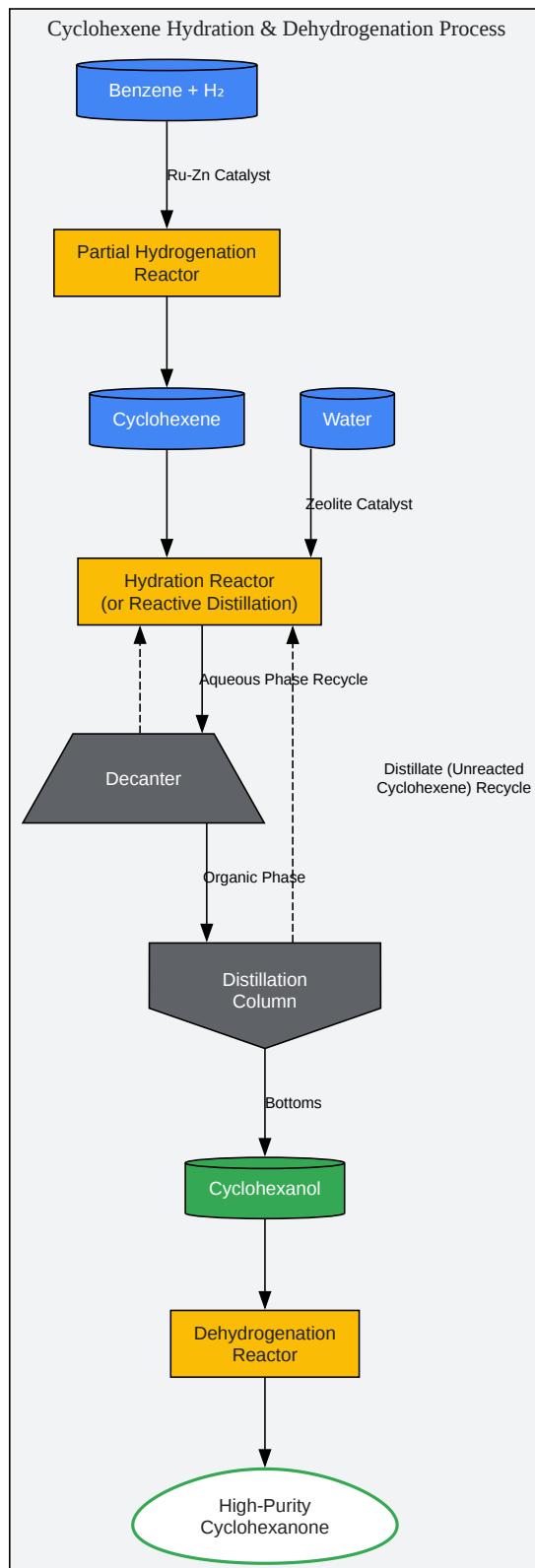
- Reaction Execution: The phenol-cyclohexane solution is continuously fed into the first reactor. Hydrogen gas is supplied to the reactors, maintaining a pressure of around 1.0 MPa. The reactors are heated to the reaction temperature, typically 140°C, using industrial steam. [17]
- Continuous Separation: The reaction mixture from the final CSTR is continuously circulated through an external side-stream membrane separation unit. A porous ceramic membrane (e.g., α -Al₂O₃ with a 200 nm pore size) retains the solid catalyst particles within the reactor system while allowing the liquid product stream to pass through.[17]
- Product Collection and Purification: The permeate, which contains **cyclohexanone**, cyclohexanol, unreacted phenol, and the cyclohexane solvent, is collected in a permeate tank.[17]
- Distillation: The collected permeate is transferred to a large distillation still. The solvent (cyclohexane) is first distilled off and recycled back to the feed preparation stage. Subsequent fractional distillation separates the high-purity **cyclohexanone** from cyclohexanol and any unreacted phenol.[17][18]
- Steady-State Operation: The system is operated continuously, with feed rates adjusted to maintain a steady state. The described pilot plant was able to operate stably for over 85 hours, achieving a **cyclohexanone** yield of approximately 80%. [16]

Hydration of Cyclohexene

A more recent and highly efficient route to **cyclohexanone** involves the hydration of cyclohexene to produce cyclohexanol, which is subsequently dehydrogenated. The cyclohexene itself is typically produced by the selective partial hydrogenation of benzene. This process, pioneered by Asahi Kasei, is noted for its high selectivity, reduced waste, and energy efficiency compared to the conventional cyclohexane oxidation route.[1][19]

The hydration of cyclohexene is a reversible reaction limited by chemical equilibrium. The process is driven forward by using a large excess of water and continuously removing the cyclohexanol product.[1][20]

Process Workflow: Cyclohexene Hydration Route



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Figure 3: Asahi Kasei process for **cyclohexanone** via cyclohexene hydration.

Quantitative Data: Cyclohexene Hydration

This process is characterized by high overall yield due to efficient recycling of unreacted materials, though the single-pass conversion in the hydration step is low.

Parameter	Value / Condition	Catalyst	Single-Pass Conversion (%)	Selectivity (%)	Reference(s)
Benzene Partial Hydrogenation	-	Ruthenium promoted by Zinc	>50% (Benzene)	~80% (to Cyclohexene)	[19]
Cyclohexene Hydration	Large excess of water	Zeolite (e.g., ZSM-5)	<10%	>99% (to Cyclohexanol)	[4][21]
Overall Process	Resource and energy saving	-	High overall yield	High	[19]

Process Protocol: Asahi Kasei Cyclohexene Hydration

The following protocol outlines the key stages of the integrated Asahi Kasei process.[1][19][20]

- Partial Hydrogenation of Benzene: Benzene is catalytically hydrogenated using a specialized catalyst, such as fine ruthenium particles promoted with a zinc compound, to produce cyclohexene with high yield and selectivity.[19]
- Hydration Reaction: The resulting cyclohexene is fed along with a large excess of deionized water into a hydration reactor containing a solid acid catalyst, typically a highly siliceous zeolite like ZSM-5.[1][21] The reaction converts cyclohexene to cyclohexanol.
- Phase Separation (Decantation): The output stream from the reactor, which is a two-phase mixture due to the immiscibility of cyclohexene and water, is fed to a decanter.[1]

- The heavier aqueous phase, containing dissolved catalyst fines and some cyclohexanol, is separated and recycled back to the hydration reactor.
- The lighter organic phase, containing cyclohexanol, unreacted cyclohexene, and a small amount of water, is sent for purification.[\[1\]](#)
- Distillation: The organic phase from the decanter is fed into a distillation column.
 - Unreacted cyclohexene, being more volatile (b.p. 83°C), is recovered as the distillate and recycled to the hydration reactor.[\[1\]](#)
 - The desired product, cyclohexanol (b.p. 162°C), is collected as the bottom product with very high purity (>99.9%).[\[1\]](#)[\[20\]](#)
- Dehydrogenation to **Cyclohexanone**: The purified cyclohexanol is then fed to a separate dehydrogenation reactor. Using a suitable catalyst (e.g., copper-based), cyclohexanol is converted to **cyclohexanone**, releasing hydrogen gas.
- Final Purification: The stream from the dehydrogenation reactor undergoes a final distillation to separate the high-purity **cyclohexanone** product.

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